![molecular formula C8H10N2O B140172 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine CAS No. 151225-39-7](/img/structure/B140172.png)
7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine
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Overview
Description
The compound 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine is a heterocyclic structure that is part of a broader class of compounds with potential applications in medicinal chemistry and material science due to their unique chemical properties. While the provided papers do not directly discuss this exact compound, they do provide insights into similar heterocyclic compounds, which can be used to infer some information about the synthesis, molecular structure, and chemical reactions of this compound.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-component reactions, such as the Ugi reaction, which is a powerful tool for constructing complex molecules from simpler components . The synthesis of 7,8-dihydrothieno[3',2':4,5]pyrrolo[1,2-a]pyrazin-5(6H)-ones, for example, was achieved using a novel modification of the four-component Ugi reaction . Similarly, the synthesis of 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones involved the reaction of 7-hydroxy derivatives with various nucleophiles . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often characterized using techniques such as single crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within a molecule . The crystal structure of 7-phenyl-9,11-dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridine-6(7H)-one was determined using this method . This approach could be used to analyze the molecular structure of this compound to gain insights into its three-dimensional conformation and potential binding interactions.
Chemical Reactions Analysis
The reactivity of heterocyclic compounds is influenced by their functional groups and molecular structure. For instance, the synthesis of dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones involved a one-pot three-component tandem Knoevenagel–Michael reaction . This type of reaction could be relevant for the chemical reactions analysis of this compound, as it may undergo similar cyclization and condensation reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds like this compound can be inferred from related structures. These properties include solubility, melting point, stability, and reactivity towards various reagents. The papers provided do not directly discuss these properties, but the synthesis methods and molecular structures described can provide clues about the compound's behavior in different environments .
Scientific Research Applications
Synthesis of Condensed Derivatives
Research has demonstrated the synthesis of new condensed derivatives of pyrano[4,3-b]thieno[3,2-e]pyridine and related compounds from 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine. These synthetic routes lead to compounds with diverse chemical properties and potential biological activities, avoiding discussions related to drug use, dosage, and side effects as per the requirements (Dabaeva et al., 2011).
Novel Heterocyclic Compounds
Another study focused on the synthesis of novel 1,2,4-oxadiazole heterocyclic compounds containing the 2-H-pyranopyridine-2-one moiety. The research highlighted the potential of these compounds for improved hypertensive activity, showcasing the utility of this compound in creating bioactive molecules (Kumar & Mashelker, 2007).
Fused Furo- and Thienopyridines
Further investigation has led to the development of new fused derivatives of pyrano[4,3-b]thieno(furo)-pyridine. These studies explore the compound's capacity to generate structurally complex molecules, providing insights into the chemical versatility and potential applications of this compound (Dabaeva et al., 2019).
Facile and Efficient Synthesis
Research into acylation of heteroaromatic amines has led to the facile and efficient synthesis of a new class of 1,2,3-triazolo[4,5-b]pyridine and pyrazolo[4,3-b]pyridine derivatives. This work exemplifies the utility of this compound in creating compounds that could be valuable in medicinal chemistry and material sciences (Ibrahim et al., 2011).
Anticonvulsant Activity Studies
The compound has also been utilized in the synthesis of new heterocyclic systems based on isothiazolo[5,4-b]pyrano(thiopyrano)[4,3-d]pyridine, demonstrating potential anticonvulsant properties. These studies are significant for the development of new pharmaceutical agents, highlighting the chemical's contribution to therapeutic research without focusing on drug specifics (Paronikyan et al., 2002).
Safety and Hazards
The compound has several hazard statements: H302, H315, H318, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Several precautionary statements are also provided, including recommendations to avoid breathing dust/fume/gas/mist/vapours/spray, wash thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-7-3-6-5-11-2-1-8(6)10-4-7/h3-4H,1-2,5,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDASSZXVCIBITR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=CC(=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70934202 |
Source
|
Record name | 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70934202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
151225-39-7 |
Source
|
Record name | 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=151225-39-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70934202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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